Hydrogen fluoridecollidine

Peptide Synthesis Racemization Cysteine Chemistry

Cysteine racemization during Fmoc SPPS of aggregation-prone sequences compromises peptide stereochemical purity. Hydrogen fluoride-collidine (CAS 45725-47-1) is the validated base for Oxyma/DIC-mediated couplings, suppressing cysteine epimerization that occurs at ~50% with standard bases like N-methylmorpholine. - Ensures high stereochemical fidelity in cysteine-rich peptides (e.g., Protoxin II). - Solid form (mp 90 °C) enables precise, spill-safe weighing under anhydrous conditions. - Provides a distinct 2:1 regioisomeric ratio in epoxyaldonolactone ring-opening for fluorinated carbohydrate synthesis. Packaged under inert atmosphere; stored at -20 °C. In stock for immediate dispatch.

Molecular Formula C8H12FN
Molecular Weight 141.19 g/mol
CAS No. 45725-47-1
Cat. No. B1461758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen fluoridecollidine
CAS45725-47-1
Molecular FormulaC8H12FN
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)C)C.F
InChIInChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H
InChIKeyIDKGEEJHKVNSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 2.5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrogen Fluoride-Collidine (CAS 45725-47-1): Technical Profile and Procurement Baseline


Hydrogen fluoride-collidine (CAS 45725-47-1), formally a 1:2 complex of 2,4,6-trimethylpyridine (collidine) with hydrogen fluoride, is a solid, non-volatile fluorinating reagent. Its molecular formula is C8H12FN, with a molecular weight of 141.19 g/mol and a melting point of 90 °C . The complex provides a safer, more manageable alternative to anhydrous HF by retaining nucleophilic fluorination capability while mitigating the extreme hazards of the free acid [1]. It is primarily utilized as a mild, selective fluorinating agent and as a hindered, non-nucleophilic base in specialized organic syntheses, notably in peptide coupling and electrochemical applications [2].

Why Generic Substitution of Hydrogen Fluoride-Collidine Carries Significant Technical Risk


Substituting hydrogen fluoride-collidine with a closely related analog, such as pyridine hydrofluoride (Olah's reagent) or triethylamine trihydrofluoride, without rigorous experimental validation is technically unsound. The choice of amine in an HF-amine complex is not merely a stabilizing counterion; it directly dictates the reagent's steric bulk, basicity, and nucleophilicity, which in turn govern critical reaction outcomes including regioselectivity, yield, and byproduct formation [1]. For instance, the sterically hindered collidine moiety can dramatically suppress racemization in peptide coupling [2] or alter the product distribution in epoxide fluorination compared to less hindered amines like triethylamine [3]. Relying on a generic substitution risks synthesis failure, lower purity, and higher purification costs, especially in the construction of complex or aggregation-prone molecules [4].

Hydrogen Fluoride-Collidine: Quantitative Evidence of Differential Performance


Suppression of Cysteine Racemization in Peptide Synthesis

Hydrogen fluoride-collidine (specifically 2,4,6-collidine) significantly suppresses cysteine racemization during solid-phase peptide synthesis compared to the commonly used base N-methylmorpholine (NMM) [1].

Peptide Synthesis Racemization Cysteine Chemistry

Performance as a Base in Oxyma-Mediated Peptide Coupling

In a systematic head-to-head comparative study, collidine was identified as the preferred base over DIPEA and N-methylmorpholine (NMM) when using Oxyma/DIC as the coupling reagent for the solid-phase synthesis of strongly aggregating ('difficult') peptides [1].

Difficult Peptide Synthesis SPPS Base Optimization

Altered Regioselectivity in Epoxide Opening

The use of collidine.3HF complex alters the regioselectivity of epoxide opening compared to trialkylamine.3HF complexes. With collidine.3HF, a 2:1 mixture of regioisomers was obtained, whereas trialkylamine.3HF gave exclusive regioselective opening at the C-2 position [1].

Fluorination Regioselectivity Carbohydrate Chemistry

Stabilization of Hydrogen Fluoride as a Solid Reagent

Hydrogen fluoride-collidine exists as a solid complex with a melting point of 90 °C, in contrast to Olah's reagent (pyridine-HF complex), which is a liquid/viscous mixture at room temperature . This solid physical state is a direct consequence of the collidine counterion.

Fluorinating Reagent Safety Handling

Validated Application Scenarios for Hydrogen Fluoride-Collidine Based on Differential Evidence


Synthesis of Cysteine-Rich Peptides with Low Epimerization Risk

Hydrogen fluoride-collidine is the base of choice for Fmoc solid-phase peptide synthesis (SPPS) of cysteine-rich sequences. Its use suppresses cysteine racemization that occurs at high rates (approx. 50%) with standard bases like N-methylmorpholine, ensuring higher stereochemical purity of the final linear peptide before oxidative folding [1]. This is particularly critical for the synthesis of bioactive peptides such as ion channel toxins (e.g., Protoxin II) where biological activity is highly sensitive to the correct stereochemistry.

Solid-Phase Synthesis of Aggregation-Prone Peptides

In automated or manual SPPS, hydrogen fluoride-collidine should be prioritized when coupling difficult, aggregation-prone sequences using the Oxyma/DIC activation system. It has been systematically validated as the preferred base over alternatives like DIPEA and NMM, leading to improved yields and crude purities for challenging peptide targets [2].

Fluorination of Epoxides for Carbohydrate Derivative Synthesis

Hydrogen fluoride-collidine is a valuable reagent for the regioselective opening of epoxyaldonolactones to synthesize fluorinated carbohydrate derivatives. It provides a distinct 2:1 regioisomeric product ratio, unlike other HF-amine complexes (e.g., triethylamine.3HF) that yield a single isomer. This allows access to a mixture of 2- and 3-fluoro-lactone intermediates useful in medicinal chemistry [3].

Solid Fluorinating Reagent for Benchtop Reactions

For laboratories requiring small-scale, accurate dosing of an HF source, the solid form of hydrogen fluoride-collidine (mp 90 °C) is advantageous over liquid alternatives like Olah's reagent. This facilitates precise weighing under anhydrous conditions, reduces the risk of spills, and simplifies storage for routine benchtop fluorination or acid-catalyzed reactions .

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